8-(3,4-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 3,4-difluorobenzoyl group at position 8 and a 4-fluoro-3-methylbenzenesulfonyl group at position 2. Its molecular formula is C₂₁H₂₂F₂N₂O₄S (molecular weight: 436.47 g/mol) . The presence of fluorine atoms enhances metabolic stability and binding affinity, while the sulfonyl group contributes to selectivity in receptor interactions. It is cataloged under CAS 946344-65-6 and is intended for research use, particularly in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4S/c1-14-12-16(3-5-17(14)22)31(28,29)26-10-11-30-21(26)6-8-25(9-7-21)20(27)15-2-4-18(23)19(24)13-15/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUBOILDNXWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,4-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic class of compounds, which have garnered interest for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 359.37 g/mol
Structural Features
The compound consists of a spirocyclic framework that incorporates:
- A diazaspiro structure providing potential for various interactions with biological targets.
- Fluorinated aromatic rings that may enhance lipophilicity and bioactivity.
Pharmacological Profile
-
Anticancer Activity :
- Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of fluorine atoms may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against various cancer cell lines.
-
Anti-inflammatory Effects :
- The sulfonyl group in the structure is known to modulate inflammatory pathways. Compounds with similar functionalities have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
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Antimicrobial Properties :
- Research indicates that spirocyclic compounds can possess antimicrobial activity. The unique structure may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to bactericidal effects.
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer proliferation or inflammatory responses.
- Receptor Modulation : Interaction with specific receptors (e.g., nuclear hormone receptors) that regulate gene expression related to cell growth and inflammation.
Case Study 1: Anticancer Activity
A study conducted on a series of diazaspiro compounds demonstrated that those incorporating fluorinated aromatic moieties exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study indicated an IC50 value of approximately 25 µM for the compound under investigation, suggesting moderate efficacy compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of a structurally similar diazaspiro compound resulted in a significant reduction in paw edema (up to 60% inhibition) when compared to control groups. This effect was attributed to the suppression of TNF-alpha and IL-6 levels in serum .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of diazaspiro compounds. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Mechanisms of action include:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell proliferation via cell cycle arrest.
Case Study : A study conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis at micromolar concentrations.
Antidiabetic Effects
The compound has shown potential in managing diabetes by inhibiting aldose reductase, an enzyme associated with diabetic complications such as cataracts and neuropathy.
Case Study : In vitro assays revealed that the compound significantly decreased sorbitol accumulation in human lens epithelial cells, suggesting its potential role in preventing diabetic complications.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study : In a model of acute inflammation, the compound reduced edema and inflammatory markers, indicating its potential for treating inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations in Molecular Properties
The following table highlights key structural analogs and their physicochemical differences:
Key Observations :
- Halogen Substitution : Bromine at position 8 (as in the 4-bromobenzoyl analog) increases molecular weight significantly (~478.29 g/mol) compared to the difluorinated target compound (436.47 g/mol) . Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability.
- Carboxylic Acid Derivatives : The introduction of a carboxylic acid group (e.g., in and compounds) reduces molecular weight (340.32–382.45 g/mol) and improves aqueous solubility but may limit blood-brain barrier penetration .
Receptor Affinity and Lipophilicity
- Target Compound : Fluorine atoms enhance lipophilicity (log P ~4–5 estimated), favoring membrane permeability. The sulfonyl group may improve selectivity for sulfonamide-sensitive targets .
- Analog with Bromine () : Bromine’s hydrophobicity (log P >5) could increase off-target binding but reduce solubility .
- Carboxylic Acid Analogs () : Lower log P (~3–4) due to the polar carboxylic acid group enhances solubility but may limit CNS activity .
Comparative Binding Data (From )
- Compound 26 (spiro[5.5]undecane derivative): pKi = 7.85, log P = 4.9 .
- Compound 30 (dimethylpyrimidine analog): pKi = 9.78, log P = 5.0 .
- Inference : The target compound’s fluorine substituents likely position it closer to compound 30 in terms of affinity but with modulated lipophilicity due to the sulfonyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
